3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a propanoic acid group at the 3-position of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with acrylonitrile followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrroles, alcohols, and carboxylic acids .
Scientific Research Applications
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-2-yl)propanoic acid: Similar structure but lacks the methyl group at the nitrogen atom.
Methyl 3-(1H-pyrrol-2-yl)propanoate: An ester derivative of the compound.
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propanoic acid: Contains additional keto groups on the pyrrole ring.
Uniqueness
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of the methyl group at the nitrogen atom, which can influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAZQIFVNCTKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67838-90-8 |
Source
|
Record name | 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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